molecular formula C8H6ClF3O B151105 2-Chloro-5-(trifluoromethyl)benzyl alcohol CAS No. 64372-62-9

2-Chloro-5-(trifluoromethyl)benzyl alcohol

Cat. No.: B151105
CAS No.: 64372-62-9
M. Wt: 210.58 g/mol
InChI Key: VEKMDPQNERMQMO-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)benzyl alcohol (CAS 64372-62-9) is a fluorinated aromatic alcohol with the molecular formula C₈H₆ClF₃O and a molecular weight of 210.58 g/mol . It features a benzyl alcohol backbone substituted with a chlorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. This compound is commercially available with high purity (>95%) and is utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing properties of the -CF₃ group, which enhances stability and reactivity in specific reactions . Its melting point ranges between 57–60°C, as reported in supplier catalogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-(trifluoromethyl)benzyl alcohol can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with a reducing agent such as sodium borohydride. The reaction typically takes place in an alcohol solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-chloro-5-(trifluoromethyl)benzaldehyde using oxidizing agents like pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form 2-chloro-5-(trifluoromethyl)benzylamine using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 2-Chloro-5-(trifluoromethyl)benzaldehyde.

    Reduction: 2-Chloro-5-(trifluoromethyl)benzylamine.

    Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Chloro-5-(trifluoromethyl)benzyl alcohol is C8H6ClF3OC_8H_6ClF_3O, with a molecular weight of approximately 210.58 g/mol. The compound features a benzyl alcohol structure substituted with a chloro group and a trifluoromethyl group, which significantly influences its reactivity and applications.

Drug Development

The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more potent or selective. Research indicates that compounds containing trifluoromethyl groups are prevalent in FDA-approved drugs due to their ability to modify biological activity and improve metabolic stability .

Case Study: Ubrogepant

  • Ubrogepant, an FDA-approved medication for migraine treatment, incorporates trifluoromethyl groups in its structure. The synthesis of intermediates involving this compound was critical in developing this drug .

Synthesis of Trifluoromethylated Compounds

The compound serves as a key intermediate in synthesizing other trifluoromethylated compounds, which are valuable in medicinal chemistry. For instance, substituting benzyl groups in glucosyl imidate donors with trifluoromethyl derivatives has shown increased selectivity in glycosylation reactions, enhancing the efficiency of carbohydrate synthesis .

Reactivity in Organic Reactions

This compound is utilized as a reagent in various organic transformations:

  • Glycosylation Reactions : The compound has been shown to increase the selectivity for 1,2-cis glycosidic linkages when used as a glycosyl donor .
  • Synthesis of Fluorinated Compounds : Its unique structure allows for the formation of other fluorinated products through nucleophilic substitution reactions.

Data Table: Reactivity Overview

Reaction TypeDescriptionOutcome
GlycosylationIncreased cis-selectivityHigher reaction efficiency
Nucleophilic SubstitutionFormation of fluorinated productsDiverse product generation

Polymer Chemistry

In material science, this compound can be used to modify polymer properties:

  • Fluorinated Polymers : Incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance due to the presence of fluorine atoms.

Coatings and Adhesives

The compound's properties make it suitable for developing specialized coatings and adhesives that require enhanced durability and resistance to solvents.

Safety and Handling Considerations

While this compound has significant applications, it also poses certain health risks:

  • It is classified as causing skin irritation and serious eye damage upon contact . Proper handling protocols must be established to mitigate exposure risks.

Mechanism of Action

The mechanism of action of 2-chloro-5-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

To contextualize its properties and applications, 2-Chloro-5-(trifluoromethyl)benzyl alcohol is compared with structurally related benzyl alcohols, focusing on substituent effects, physical properties, and reactivity.

Structural Analogues: Positional and Functional Group Variations

The table below summarizes key analogues:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Differences vs. Target Compound
3-Chloro-5-(trifluoromethyl)benzyl alcohol 886496-87-3 C₈H₆ClF₃O 210.58 Cl at 3-position, -CF₃ at 5 Not reported Positional isomer ; altered electronic distribution
2-Chloro-3-(trifluoromethyl)benzyl alcohol 261763-20-6 C₈H₆ClF₃O 210.58 Cl at 2-position, -CF₃ at 3 74–77 Higher m.p. due to steric/electronic effects
5-Fluoro-2-(trifluoromethyl)benzyl alcohol 238742-82-0 C₈H₆F₄O 194.13 F at 5-position, -CF₃ at 2 Not reported Cl → F substitution ; lower molecular weight
2-Chloro-5-nitro-α-(trifluoromethyl)benzyl alcohol N/A C₈H₅ClF₃NO₃ 255.58 -NO₂ at 5-position Not reported Nitro group enhances electrophilicity
2-Chloro-5-(pentafluorothio)benzyl alcohol 1373920-80-9 C₇H₆ClF₅OS 268.63 -SCF₅ replaces -CF₃ Not reported Bulkier substituent ; increased lipophilicity

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The -CF₃ group in this compound deactivates the aromatic ring, reducing reactivity in electrophilic substitutions. However, this effect is modulated by the chlorine atom’s position. 57–60°C) .
  • Reactivity in Etherification: Studies indicate that benzyl alcohols with electron-rich substituents undergo etherification more readily. In contrast, the -CF₃ group in this compound suppresses carbocation formation, a key intermediate in such reactions. For instance, 1-(4-(trifluoromethyl)phenyl)ethanol failed to undergo etherification due to the -CF₃ group’s destabilizing effect on carbocations . This suggests that analogues lacking strong EWGs (e.g., 5-Fluoro-2-(trifluoromethyl)benzyl alcohol) may exhibit higher reactivity.

Physicochemical Properties

  • Melting Points:
    The melting point of This compound (57–60°C) is significantly lower than its 2-Chloro-3-(trifluoromethyl) isomer (74–77°C), likely due to differences in molecular packing and intermolecular forces influenced by substituent positioning .

Biological Activity

2-Chloro-5-(trifluoromethyl)benzyl alcohol (CAS 64372-62-9) is an organic compound with a molecular formula of C₈H₆ClF₃O and a molecular weight of 210.58 g/mol. This compound features a benzyl alcohol structure modified with a chloro group and a trifluoromethyl group, which are known to influence its chemical reactivity and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and literature.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • Chloro Group : Enhances lipophilicity and can influence receptor interactions.
  • Trifluoromethyl Group : Known to improve metabolic stability and bioactivity in various compounds.

Potential Biological Activities

The biological activity of this compound has not been extensively documented; however, its structural features suggest several potential interactions with biological systems:

  • Antimicrobial Properties : Compounds with similar structures often exhibit antimicrobial effects. The presence of halogenated groups can enhance the interaction with microbial cell membranes, potentially leading to increased antimicrobial efficacy .
  • Pharmacological Applications : As an intermediate in the synthesis of pharmaceuticals, it may play a role in developing new drugs targeting various biological pathways .
  • Toxicological Profile : Preliminary data indicate that this compound may exhibit acute toxicity when ingested, causing skin irritation upon contact . This necessitates careful handling and further toxicological assessments.

Structure-Activity Relationship (SAR)

Research into similar compounds has established that the inclusion of trifluoromethyl groups can significantly enhance biological activity. For instance, studies have shown that fluorinated benzyl alcohol derivatives often demonstrate improved potency against various pathogens due to increased binding affinity to biological targets .

Comparative Analysis with Similar Compounds

A comparative analysis of compounds structurally similar to this compound reveals notable differences in biological activity:

Compound NameCAS NumberSimilarity IndexNotable Activity
2-Chloro-4-(trifluoromethyl)benzyl alcohol56456-51-01.00Exhibits strong antibacterial properties
(4-Chloro-3-(trifluoromethyl)phenyl)methanol65735-71-90.88Demonstrated antifungal activity
4-Chloro-2-(trifluoromethyl)phenol53903-51-80.80Known for anti-inflammatory effects

This table illustrates how slight variations in structure can lead to significant differences in biological activity, emphasizing the importance of specific functional groups in drug design.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-5-(trifluoromethyl)benzyl alcohol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves stepwise functionalization of a benzene ring. A common approach is chlorination followed by trifluoromethylation, with final reduction of a benzaldehyde intermediate to the alcohol. For example, chlorination at the 2-position can be achieved using Cl₂/FeCl₃, while trifluoromethylation may employ Ruppert-Prakash reagents (e.g., TMSCF₃/CuI) . Reduction of the aldehyde group (e.g., NaBH₄ or LiAlH₄) completes the synthesis. Reaction temperature and stoichiometry are critical: excess reducing agents can lead to over-reduction, while improper quenching may form byproducts like chlorinated hydrocarbons. Evidence from analogous syntheses suggests yields improve under inert atmospheres (N₂/Ar) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for separating polar byproducts. Recrystallization from ethanol/water mixtures (1:3 v/v) can enhance purity, leveraging the compound’s moderate solubility in polar solvents . For trace halogenated impurities, activated charcoal treatment followed by filtration is advised. Analytical HPLC (C18 column, acetonitrile/water mobile phase) should confirm purity >98% .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Distinct peaks for the benzyl CH₂OH group (δ ~4.6 ppm in ¹H; δ ~65 ppm in ¹³C) and aromatic protons (split due to Cl/CF₃ substituents). Trifluoromethyl groups appear as quartets in ¹⁹F NMR (δ ~-60 ppm) .
  • FT-IR : O-H stretch (~3300 cm⁻¹), C-F stretches (1100–1250 cm⁻¹), and C-Cl (~700 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 214.6 (C₈H₆ClF₃O⁺) with fragmentation peaks at m/z 196 (loss of H₂O) and m/z 169 (loss of CF₃) .

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this benzyl alcohol?

  • Methodological Answer : The -CF₃ group deactivates the aromatic ring, reducing susceptibility to electrophilic substitution. However, it enhances the acidity of the benzylic hydroxyl group (pKa ~12–13 vs. ~15 for unsubstituted benzyl alcohols), facilitating nucleophilic reactions. For example, Mitsunobu conditions (DIAD/PPh₃) can convert the alcohol to ethers or esters efficiently .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Store in amber glass bottles at 2–8°C, away from oxidizers (e.g., HNO₃) to prevent decomposition. Spills should be neutralized with sodium bicarbonate and absorbed via vermiculite .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the trifluoromethyl group?

  • Methodological Answer : Trifluoromethylation often suffers from low regioselectivity. Using Pd-catalyzed cross-coupling (e.g., with CF₃Cu reagents) improves efficiency. Kinetic studies show optimal yields (>75%) at 80–100°C with 5 mol% Pd(PPh₃)₄. Monitoring via TLC (hexane:EtOAc 4:1) ensures minimal byproduct formation .

Q. What strategies mitigate byproducts like halogenated impurities during synthesis?

  • Methodological Answer : Halogen exchange (e.g., Finkelstein reaction) can reduce Cl/F scrambling. Post-synthesis, selective extraction with dichloromethane removes non-polar halogenated species. GC-MS analysis identifies residual Cl/F analogs, guiding iterative recrystallization .

Q. How does this compound function as a building block in medicinal chemistry?

  • Methodological Answer : The compound’s stability and polarity make it a precursor for kinase inhibitors. For example, coupling with pyridinecarboxamides via EDC/HOBt chemistry yields candidates with anti-inflammatory activity. In vitro assays (IC₅₀ < 1 µM) validate target engagement .

Q. What analytical contradictions arise in characterizing this compound, and how are they resolved?

  • Methodological Answer : Discrepancies in NMR shifts may occur due to residual solvents (e.g., DMSO-d₆). Deuterated chloroform (CDCl₃) is preferred for clarity. Conflicting melting points (reported 45–50°C vs. 52°C) suggest polymorphism; DSC analysis under N₂ clarifies thermal behavior .

Q. How does the compound’s stability vary under acidic/basic conditions?

  • Methodological Answer : Under acidic conditions (pH < 3), the benzyl alcohol dehydrates to form 2-chloro-5-(trifluoromethyl)styrene. In base (pH > 10), nucleophilic displacement of Cl⁻ occurs, generating diols. Stability studies (HPLC tracking over 24h) recommend pH 6–8 for long-term storage .

Properties

IUPAC Name

[2-chloro-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKMDPQNERMQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380776
Record name [2-Chloro-5-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64372-62-9
Record name [2-Chloro-5-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-5-(TRIFLUOROMETHYL)BENZYLALCOHOL
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Record name 2-Chloro-5-(trifluoromethyl)benzyl alcohol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Chloro-5-(trifluoromethyl)benzyl alcohol
2-Chloro-5-(trifluoromethyl)benzyl alcohol
2-Chloro-5-(trifluoromethyl)benzyl alcohol
2-Chloro-5-(trifluoromethyl)benzyl alcohol
2-Chloro-5-(trifluoromethyl)benzyl alcohol
2-Chloro-5-(trifluoromethyl)benzyl alcohol

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